molecular formula C13H16FN3OS B1451273 [1-(4-Fluorophenyl)-5-oxopyrrolidin-3-YL]methyl imidothiocarbamate methan+ CAS No. 1426290-37-0

[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-YL]methyl imidothiocarbamate methan+

Cat. No. B1451273
M. Wt: 281.35 g/mol
InChI Key: SPYMNMQLLMDKKX-UHFFFAOYSA-N
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Description

“[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-YL]methyl imidothiocarbamate methan+” is a compound with the molecular formula C13H16FN3OS and a molecular weight of 281.35 . It’s part of the pyrrolidine class of compounds, which are nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine compounds can be approached in two ways :


Molecular Structure Analysis

The molecular structure of “[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-YL]methyl imidothiocarbamate methan+” includes a five-membered pyrrolidine ring . This ring is characterized by sp3 hybridization, contributing to the stereochemistry of the molecule .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine compounds are diverse and depend on the specific compound . The pyrrolidine ring can be functionalized or modified to generate structural diversity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-YL]methyl imidothiocarbamate methan+” include a molecular weight of 281.35 . More detailed properties such as boiling point, melting point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis and Structural Analysis

  • P. Huang et al. (2021) conducted a study on the synthesis of related compounds involving boric acid ester intermediates with benzene rings. They obtained the title compounds through a three-step substitution reaction and confirmed their structures using spectroscopy and X-ray diffraction. They also employed density functional theory (DFT) for molecular structure calculations, which were consistent with crystal structures determined by X-ray diffraction. This research highlights the detailed synthetic process and structural confirmation of related compounds.

Molecular Electrostatic Potential and Frontier Molecular Orbitals Investigation

  • The same study by P. Huang et al. (2021) also explored the molecular electrostatic potential and frontier molecular orbitals of the synthesized compounds. They conducted DFT studies to investigate these aspects, revealing some physicochemical properties of the compounds. This investigation is crucial for understanding the electronic properties and reactivity of the compounds.

Role in Medicinal Chemistry

  • B. Vacher et al. (1999) focused on the development of novel structural classes of 5-HT1A receptor agonists, which are significant in medicinal chemistry, especially in the treatment of depression and anxiety. This research underscores the importance of compounds like [1-(4-Fluorophenyl)-5-oxopyrrolidin-3-YL]methyl imidothiocarbamate methan+ in developing new therapeutic agents.

Development of Precipitation-Resistant Formulations

  • In the realm of pharmaceutical development, Lori Burton et al. (2012) conducted research on developing a suitable formulation for early toxicology and clinical studies of a related compound. They focused on creating a solubilized, precipitation-resistant formulation to achieve higher plasma concentrations in various species, highlighting the application of these compounds in developing effective drug formulations.

Future Directions

Pyrrolidine compounds, including “[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-YL]methyl imidothiocarbamate methan+”, have potential for future drug discovery due to their versatile scaffold . They can be used to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .

properties

IUPAC Name

methyl N'-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]carbamimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3OS/c1-19-13(15)16-7-9-6-12(18)17(8-9)11-4-2-10(14)3-5-11/h2-5,9H,6-8H2,1H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYMNMQLLMDKKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NCC1CC(=O)N(C1)C2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-YL]methyl imidothiocarbamate methan+

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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